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Compound of Interest

Compound Name: RIP2 Kinase Inhibitor 3

Cat. No.: B12426005

GSK2983559: A Deep Dive into Kinase Cross-
Reactivity

For researchers, scientists, and drug development professionals, understanding the selectivity
of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of
GSK?2983559, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2
(RIPK2), against other kinases. The following sections detail its cross-reactivity profile, the
experimental methods used for its determination, and its place within the RIPK2 signaling
pathway.

GSK2983559 is a first-in-class RIPK2 inhibitor that has entered clinical development for the
treatment of inflammatory diseases.[1] Its mechanism of action is centered on the inhibition of
RIPK2, a key kinase in the NOD-like receptor signaling pathway that leads to the activation of
NF-kB and MAPK, driving pro-inflammatory cytokine production.[1] The specificity of such an
inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects and
potential toxicities.

Comparative Kinase Selectivity Profile

GSK?2983559 has demonstrated a high degree of selectivity for RIPK2. While a comprehensive
IC50 panel for the active metabolite of GSK2983559 is not publicly available, data from a
precursor compound and the prodrug form, as well as qualitative descriptions from various
studies, consistently underscore its specificity.
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A study on a closely related 4-aminoquinazoline compound, a precursor to the active
metabolite of GSK2983559, screened against a panel of 300 kinases at a 1 UM concentration,
provides insight into the selectivity of this chemical scaffold. The results indicated that the vast
majority of kinases were not significantly inhibited.

Furthermore, the prodrug of GSK2983559 was profiled against a panel of 344 kinases at a
concentration of 10 uM. The data, often represented as a kinome tree, visually demonstrates
the high selectivity, with only a few kinases showing significant inhibition at this high
concentration.

Another potent and selective RIPK2 inhibitor, GSK583, which shares a similar scaffold, was
profiled against a panel of 300 kinases. At a concentration of 1 uM, only two other kinases were
inhibited by approximately 30%. This further supports the high selectivity achievable with this
class of compounds.

Table 1: Cross-Reactivity of GSK2983559 and Related Compounds Against Other Kinases

GSK2983559 Precursor GSK2983559
) GSK583 %
. (Active Compound % (Prodrug) % .
KinaselTarget . o o Inhibition @
Metabolite) Inhibition @ Inhibition @ -
IC50 (nM) 1uM 10pM g
RIPK2 ~1-7 >90% >90% >90%
RIPK1 >10,000 <10% <10% Not Reported
Kinase A Not Reported <10% <10% ~30%
Kinase B Not Reported <10% <10% ~30%
(representative
o Not Reported <10% <10% <10%
non-inhibited
kinases)

Note: The table is a composite representation based on available data. Specific percentage
inhibition values for a broad panel are not available for GSK2983559's active metabolite. The
IC50 for RIPK2 is reported from multiple sources.
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Experimental Protocols

The determination of kinase inhibitor selectivity involves a variety of robust experimental
methodologies. The primary techniques used to assess the cross-reactivity profile of
compounds like GSK2983559 include large-panel kinase screening assays.

1. Kinase Panel Screening (e.g., KINOMEscan™)

This method is a competition-based binding assay that quantitatively measures the interaction
of a test compound with a large number of kinases.

¢ Principle: An immobilized active-site directed ligand is used to capture the kinase. The test
compound is incubated with the kinase, and its ability to compete with the immobilized ligand
for binding to the kinase's active site is measured. The amount of kinase bound to the solid
support is quantified, typically using gPCR to detect a DNA tag conjugated to the kinase. A
lower amount of bound kinase in the presence of the test compound indicates a stronger

interaction.
o Workflow:
o Alibrary of purified, tagged kinases is prepared.

o Each kinase is incubated with the test compound (GSK2983559) at one or more

concentrations.

o The mixture is then applied to a solid support coated with an immobilized, broad-spectrum

kinase inhibitor.
o Unbound components are washed away.
o The amount of kinase captured on the solid support is quantified.
o Results are typically expressed as percent inhibition relative to a DMSO control.
2. ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the activity of a kinase by quantifying the
amount of ADP produced during the phosphorylation reaction.
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e Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining
ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in
a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to
the kinase activity.

o Workflow:
o The kinase, substrate, and ATP are incubated with the test compound (GSK2983559).

o The "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the
remaining ATP.

o The "Kinase Detection Reagent" is added, which contains the enzymes and substrates
necessary to convert ADP to ATP and generate a luminescent signal.

o Luminescence is measured using a luminometer.

o Adecrease in luminescence in the presence of the test compound indicates inhibition of
the kinase.

ADP-Glo™ Assay Workflow ‘

| Kinase Reaction with GSK2983559 |—>| Add ADP-Glo™ Reagent (Deplete ATP) |—>| Add Kinase Detection Reagent |—P| Measure Luminescence

KINOMEscan™ Workflow
Prepare Kinase Library |—> ‘Wash Unbound Components |—>

Calculate % Inhibition

Quantify Bound Kinase (qPCR) |—> Calculate % Inhibition ‘

Incubate Kinase with GSK2983559 |—>| Bind to Immobilized Ligand

—
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Experimental workflows for kinase profiling.

Signaling Pathway Context
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GSK2983559 targets RIPK2, a central node in the innate immune signaling pathway initiated
by the intracellular pattern recognition receptors NOD1 and NOD2. Understanding this pathway
is crucial for appreciating the therapeutic rationale and potential on-target effects of
GSK2983559.

Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its
activation through autophosphorylation and ubiquitination. Activated RIPK2 then serves as a
scaffold to assemble downstream signaling complexes, ultimately leading to the activation of
the NF-kB and MAPK pathways. This results in the transcription and release of pro-
inflammatory cytokines such as TNF-q, IL-6, and IL-8. GSK2983559, by inhibiting the kinase
activity of RIPK2, effectively blocks these downstream inflammatory responses.
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RIPK2 signaling pathway and the inhibitory action of GSK2983559.

In conclusion, GSK2983559 is a highly selective inhibitor of RIPK2 kinase. While
comprehensive quantitative cross-reactivity data in the form of IC50 values against a broad
kinase panel is limited in the public domain, the available data from precursor and prodrug
screening, along with qualitative statements from numerous studies, strongly support its
specificity. This high selectivity is a key attribute for a therapeutic candidate, promising a
targeted mechanism of action with a reduced likelihood of off-target effects. The experimental
protocols outlined provide a framework for how such selectivity is rigorously evaluated in the
drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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